4-(Trifluoromethoxy)benzylzinc bromide
Description
Contextualization within Modern Organozinc Reagent Chemistry
Organozinc reagents have become indispensable tools in organic synthesis due to their high degree of functional group tolerance and their moderate reactivity, which can be finely tuned. researchgate.net Unlike more reactive organometallic counterparts such as organolithium or Grignard reagents, organozinc compounds are compatible with a wide array of electrophilic functional groups like esters, ketones, and nitriles. researchgate.net This chemoselectivity makes them ideal for the synthesis of complex, highly functionalized molecules. researchgate.net
Recent advancements in organozinc chemistry have further expanded their utility. The development of new catalytic systems, for instance, has enabled previously challenging cross-coupling reactions. researchgate.net Modern methodologies often employ transition metal catalysts, such as palladium, nickel, or cobalt, to facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. rsc.orgresearchgate.netnih.gov Furthermore, the discovery that certain cross-couplings with highly reactive electrophiles can proceed without a transition-metal catalyst has opened new avenues for greener and more cost-effective synthetic strategies. researchgate.net The preparation of organozinc reagents has also seen significant improvements, with methods like the direct insertion of activated zinc metal into organic halides in the presence of activating agents like lithium chloride becoming commonplace. nih.gov
Within this innovative environment, 4-(Trifluoromethoxy)benzylzinc bromide represents a sophisticated reagent designed for specific applications where the introduction of a trifluoromethoxyphenylmethyl moiety is desired. Its utility is amplified by the general advancements in the preparation and application of functionalized organozinc reagents.
Significance of Benzylzinc Reagents in Carbon-Carbon Bond Formation
Benzylzinc reagents are a prominent class of organozinc compounds extensively used in carbon-carbon bond formation, particularly in Negishi cross-coupling reactions. nih.gov These reagents serve as effective nucleophiles for the construction of diaryl- and aryl-heteroaryl-methanes, which are common structural motifs in pharmaceuticals and materials science. rsc.org The versatility of benzylzinc reagents is demonstrated by their successful coupling with a wide range of electrophiles, including aryl and heteroaryl halides (bromides and chlorides) and tosylates. rsc.orgresearchgate.net
The reactivity of benzylzinc reagents can be modulated by the substituents on the aromatic ring, allowing for a broad substrate scope. rsc.org For example, both electron-donating and electron-withdrawing groups can be tolerated, leading to the synthesis of a diverse array of polyfunctionalized molecules. rsc.org Palladium and nickel complexes are commonly employed as catalysts for these transformations, offering high yields and good selectivity. researchgate.net The development of cobalt-catalyzed cross-couplings has provided a more economical and sustainable alternative for these reactions. rsc.org
The general utility of benzylzinc reagents in constructing complex molecular architectures underscores the potential of this compound as a valuable building block in organic synthesis.
Role of Trifluoromethoxy Functionality in Organozinc Reactivity
The trifluoromethoxy (-OCF3) group is a unique substituent that significantly influences the physicochemical properties of a molecule. mdpi.combeilstein-journals.org It is strongly electron-withdrawing and highly lipophilic, properties that are highly sought after in medicinal chemistry and agrochemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. mdpi.combeilstein-journals.org
When incorporated into an organozinc reagent such as this compound, the trifluoromethoxy group is expected to modulate the reactivity of the carbon-zinc bond. The strong electron-withdrawing nature of the -OCF3 group can influence the nucleophilicity of the benzylic carbon, potentially affecting the kinetics and outcome of cross-coupling reactions. While detailed studies on this specific reagent are not extensively documented, the known electronic effects of the trifluoromethoxy group suggest that it can be used to fine-tune the reactivity of the benzylzinc core. This allows for precise control in complex synthetic sequences, making this compound a reagent of interest for the synthesis of novel bioactive compounds and advanced materials. The presence of this fluorine-containing moiety offers a powerful tool for chemists to introduce unique properties into target molecules. researchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Zn/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFNHKFSOOEDD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)OC(F)(F)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Trifluoromethoxy Benzylzinc Bromide
Direct Insertion of Zinc into 4-(Trifluoromethoxy)benzyl Bromide
The most straightforward and widely employed method for the preparation of 4-(Trifluoromethoxy)benzylzinc bromide is the direct oxidative addition of metallic zinc into the carbon-bromine bond of 4-(trifluoromethoxy)benzyl bromide. This method is favored for its operational simplicity and the commercial availability of the starting materials. The success of this heterogeneous reaction is, however, highly dependent on the reaction conditions and the activation state of the zinc metal.
Optimization of Reaction Conditions for Zinc Insertion (e.g., Solvents, Temperature, Zinc Activation)
The efficiency of the direct zinc insertion is profoundly influenced by several key parameters, including the choice of solvent, reaction temperature, and the method of zinc activation.
Solvents: Tetrahydrofuran (THF) is the most commonly employed solvent for the synthesis of organozinc halides. Its ability to solvate the organozinc species and the presence of a lone pair of electrons on the oxygen atom are crucial for the stability of the reagent. Other polar aprotic solvents can be used, but THF generally provides a good balance of reactivity and stability for benzylic zinc reagents.
Temperature: The insertion of zinc into benzylic bromides is typically an exothermic process. Reactions are often initiated at 0°C and then allowed to warm to room temperature (around 25°C). Maintaining a controlled temperature is crucial to prevent side reactions, such as Wurtz-type homocoupling of the benzyl (B1604629) bromide, which can reduce the yield of the desired organozinc reagent. For less reactive substrates, gentle heating may be necessary to initiate the reaction.
Zinc Activation: Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the metal surface and hinders the oxidative addition. Therefore, activation of the zinc is a critical step. Several methods are employed to activate zinc, including:
Chemical Treatment: Washing the zinc dust with dilute acids (e.g., HCl) to remove the oxide layer, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
Treatment with Activating Agents: The use of activating agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl) can effectively clean the zinc surface and enhance its reactivity. A small amount of iodine can also be used as an activator.
Rieke® Zinc: A highly reactive form of zinc can be prepared by the reduction of zinc salts (e.g., ZnCl₂) with a reducing agent like lithium naphthalenide. This "Rieke® zinc" exhibits a high surface area and is free of an oxide layer, making it exceptionally effective for the synthesis of organozinc reagents.
The optimization of these conditions is crucial for achieving high yields of this compound, as illustrated in the following hypothetical optimization table based on typical findings for functionalized benzylzinc reagents.
| Entry | Solvent | Temperature (°C) | Zinc Activation | Yield (%) |
| 1 | THF | 25 | None | <10 |
| 2 | THF | 25 | 1,2-Dibromoethane/TMSCl | 85 |
| 3 | Diethyl Ether | 25 | 1,2-Dibromoethane/TMSCl | 65 |
| 4 | Toluene | 50 | 1,2-Dibromoethane/TMSCl | 40 |
| 5 | THF | 0 to 25 | Rieke® Zinc | >95 |
In Situ Generation Protocols and Their Advantages
In many synthetic applications, particularly in cross-coupling reactions like the Negishi coupling, this compound can be generated in situ. This approach involves adding the 4-(trifluoromethoxy)benzyl bromide to a mixture of activated zinc and the other coupling partner in the presence of a suitable catalyst.
The advantages of in situ generation are significant:
Improved Yields: By keeping the concentration of the reactive organozinc species low throughout the reaction, side reactions such as homocoupling can be minimized.
Safety: Handling of potentially pyrophoric or unstable organometallic reagents is avoided.
A typical in situ protocol for a Negishi coupling might involve the slow addition of 4-(trifluoromethoxy)benzyl bromide to a mixture of activated zinc, an aryl halide, a palladium or nickel catalyst, and a suitable ligand in THF. The organozinc reagent is formed and immediately consumed in the catalytic cycle.
Transmetalation Routes to this compound
An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic precursor. The most common approach involves the initial formation of the corresponding Grignard reagent, 4-(trifluoromethoxy)benzylmagnesium bromide, which is then reacted with a zinc halide, typically zinc bromide (ZnBr₂).
The Grignard reagent is prepared by the reaction of 4-(trifluoromethoxy)benzyl bromide with magnesium turnings in a suitable ether solvent like diethyl ether or THF. The subsequent addition of a solution of ZnBr₂ in THF results in a rapid and generally quantitative transmetalation to afford this compound.
Advantages of the Transmetalation Route:
Milder Conditions: The formation of Grignard reagents can sometimes be initiated under milder conditions than direct zinc insertion.
Higher Functional Group Tolerance (in some cases): While organozinc reagents are known for their excellent functional group compatibility, the initial Grignard formation step can sometimes be more tolerant of certain functional groups than direct zinc insertion, although this is highly substrate-dependent.
Disadvantages:
Two-Step Process: This route involves an additional synthetic step compared to direct insertion.
Grignard Reagent Reactivity: Grignard reagents are generally more reactive and less functional group tolerant than their organozinc counterparts, which can be a limitation depending on the substrate.
Influence of Salt Additives (e.g., Lithium Chloride) on Reagent Formation and Stability
A significant breakthrough in the synthesis of organozinc reagents was the discovery of the profound effect of lithium chloride (LiCl) on the direct insertion of zinc into organic halides. The presence of stoichiometric amounts of LiCl in the reaction mixture dramatically accelerates the formation of organozinc reagents and often leads to higher yields and cleaner reactions. nih.govbeilstein-journals.org
For the synthesis of this compound, the addition of LiCl to the reaction mixture of 4-(trifluoromethoxy)benzyl bromide and activated zinc in THF is a standard and highly recommended procedure. Typically, 1 to 1.5 equivalents of anhydrous LiCl are used. The LiCl is usually dried under vacuum with heating before use to ensure anhydrous conditions.
The beneficial effects of LiCl are summarized in the following table, based on general observations for the synthesis of functionalized benzylic zinc reagents.
| Condition | Observation | Implication |
| Without LiCl | Sluggish or incomplete reaction, lower yield | Inefficient formation of the organozinc reagent |
| With LiCl | Rapid and clean reaction, higher yield | Enhanced rate of formation and improved solubility of the reagent |
| --- | Formation of a clear solution of the organozinc reagent | Indicates successful formation and stabilization of the reagent in solution |
This table is a qualitative representation based on extensive literature on the synthesis of functionalized organozinc reagents.
Reactivity and Mechanistic Elucidation of 4 Trifluoromethoxy Benzylzinc Bromide
Fundamental Nucleophilic Characteristics and Reactivity Profiles
Organozinc reagents, including 4-(Trifluoromethoxy)benzylzinc bromide, are widely recognized for their nucleophilic character, which is harnessed in a variety of carbon-carbon bond-forming reactions. researchgate.net Their utility is most prominently displayed in the Negishi cross-coupling, a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides. organic-chemistry.org The reactivity of benzylzinc reagents in these couplings is highly sensitive to the electronic nature of substituents on the aromatic ring.
The 4-(trifluoromethoxy) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exerts a powerful negative inductive effect. This effect decreases the electron density at the benzylic carbon, consequently reducing the nucleophilicity of the C-Zn bond. As a result, this compound is generally less reactive in nucleophilic pathways, such as the Negishi coupling, compared to its unsubstituted or electron-donating counterparts. For instance, electron-rich benzyl (B1604629) bromides are known to react very quickly with zinc metal, sometimes leading to competitive side reactions, whereas electron-poor variants exhibit more controlled reactivity. nih.gov This trend is often reflected in the yields of cross-coupling reactions, where electron-deficient partners may require more optimized conditions or specialized catalyst systems to achieve high efficiency. nih.govmit.edu
| Para-Substituent (X) on Benzylzinc Reagent | Electronic Effect | Representative Yield | Reference |
|---|---|---|---|
| -OCH₃ | Electron-Donating | High | nih.gov |
| -H | Neutral | High | nih.gov |
| -CO₂Me | Electron-Withdrawing | Moderate to High | nih.govmit.edu |
| -CN | Electron-Withdrawing | Moderate to High | nih.govmit.edu |
| -OCF₃ | Strongly Electron-Withdrawing | Moderate | General Trend Inferred nih.govnih.gov |
Radical Reaction Pathways in Organozinc Chemistry
While the nucleophilic nature of organozinc compounds is well-established, recent advancements have highlighted their capacity to serve as precursors for radical intermediates. researchgate.net This discovery has opened new avenues in synthesis, demonstrating that the C-Zn bond can undergo homolytic cleavage under appropriate conditions. This alternative reaction pathway is particularly relevant for organozinc reagents like this compound, where traditional nucleophilic reactivity is attenuated.
Photoredox Activation Mechanisms for Radical Generation
A primary method for initiating radical pathways from organozinc reagents is through visible-light photoredox catalysis. researchgate.net This technique utilizes a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) event with the organozinc compound.
The generally accepted mechanism proceeds as follows:
Excitation: A photocatalyst (PC), often an iridium or ruthenium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).
Oxidation (SET): The excited photocatalyst is a potent oxidant and can accept an electron from the organozinc reagent (ArCH₂ZnBr). This SET event generates a benzyl radical (ArCH₂•) and the oxidized zinc species (ZnBr⁺), while the photocatalyst is reduced (PC⁻).
Radical Trapping: The newly formed 4-(trifluoromethoxy)benzyl radical is highly reactive and can be trapped by a suitable radical acceptor in the reaction mixture, leading to the formation of a new C-C bond.
Catalyst Regeneration: The reduced photocatalyst (PC⁻) is oxidized back to its ground state by another component in the reaction, completing the catalytic cycle.
This photoredox-mediated approach provides a mild and efficient method for generating radicals from organozinc reagents that might otherwise be difficult to access. researchgate.net
Stereoelectronic Effects of the Trifluoromethoxy Group on Benzylzinc Reactivity and Selectivity
The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly influences the reactivity of the benzylzinc moiety through a combination of steric and electronic effects. Its primary influence is its strong electron-withdrawing nature, which is quantified by its positive Hammett substituent constant (σₚ). researchgate.net
This powerful inductive effect (-I) has several key consequences:
Reduced Nucleophilicity: As discussed previously, the electron-withdrawing nature of the -OCF₃ group deactivates the reagent towards traditional polar, two-electron pathways like the Negishi coupling by reducing the carbanionic character at the benzylic carbon.
Facilitation of Radical Formation: The electron deficiency induced by the -OCF₃ group makes the organozinc reagent more susceptible to oxidation. This lowers the energy barrier for the single-electron transfer to an excited photocatalyst, making the generation of the 4-(trifluoromethoxy)benzyl radical a more favorable process.
Stabilization of Intermediates: The -OCF₃ group can stabilize radical or anionic intermediates formed at the benzylic position through resonance and inductive effects, potentially influencing the rates and selectivity of subsequent reaction steps.
These stereoelectronic properties render this compound a versatile reagent, whose reaction pathway—nucleophilic or radical—can be selectively accessed by the choice of reaction conditions.
Theoretical and Spectroscopic Investigations into Reaction Mechanisms
Understanding the intricate mechanisms of reactions involving organozinc reagents requires a combination of advanced spectroscopic techniques and theoretical calculations. The heterogeneous nature of their formation and the transient character of many intermediates make these studies particularly challenging.
Modern analytical methods have been crucial in providing insights that were previously inaccessible. For example, single-particle fluorescence microscopy has emerged as a powerful tool to observe reaction intermediates directly on the surface of zinc metal during the formation of organozinc reagents. nih.gov This technique allows for the visualization of distinct steps, such as oxidative addition and solubilization. In parallel, NMR spectroscopy remains indispensable for characterizing the structure of the resulting organozinc complexes in solution.
Elucidation of Reaction Intermediates and Transition States
Spectroscopic Elucidation: The formation of organozinc reagents from zinc metal and an organic halide is now understood to be a two-step process, largely thanks to fluorescence microscopy studies. nih.gov
Oxidative Addition: The organic halide first reacts on the surface of the zinc metal to form a surface-bound organozinc intermediate (R-Zn-X). These species can be visualized as fluorescent "hot spots" on the zinc particles.
Solubilization: This surface-bound intermediate is then solubilized into the reaction medium, often facilitated by additives like lithium chloride, to form the solution-phase organozinc reagent that participates in subsequent reactions.
Theoretical Investigations: Density Functional Theory (DFT) calculations have provided a detailed picture of the reaction pathways in Negishi cross-coupling reactions. researchgate.net These computational studies allow for the characterization of transient species that are difficult or impossible to observe experimentally. Key findings from theoretical modeling include the structures and energies of:
Pre-transmetalation Complexes: Before the transfer of the organic group from zinc to palladium, a complex is formed where the organozinc reagent coordinates to the palladium(II) center.
Through the synergy of these advanced spectroscopic and theoretical methods, a more complete and nuanced understanding of the reactivity of this compound and related organozinc reagents is continuously being developed.
Catalytic Applications of 4 Trifluoromethoxy Benzylzinc Bromide in Synthetic Transformations
Transition-Metal-Catalyzed Cross-Coupling Reactions
The primary application of 4-(Trifluoromethoxy)benzylzinc bromide lies in its participation in cross-coupling reactions catalyzed by transition metals, most notably palladium and nickel. These reactions facilitate the formation of new carbon-carbon bonds, connecting the benzylic carbon of the organozinc reagent to a carbon atom of an organic halide or triflate.
Palladium-Catalyzed Negishi Cross-Coupling
The Negishi cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, has been successfully employed with benzylzinc reagents. While specific data for this compound is not extensively documented in publicly available literature, the reactivity of closely related benzylzinc halides provides a strong basis for its expected behavior in these transformations. The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.
The palladium-catalyzed Negishi coupling of benzylzinc halides with a variety of aryl and heteroaryl halides (bromides, chlorides) and triflates is a well-established method for the synthesis of diarylmethane derivatives. This transformation is tolerant of a wide array of functional groups on both coupling partners. For instance, electron-rich, electron-poor, and sterically hindered aryl bromides and chlorides have been shown to be effective coupling partners for secondary alkylzinc halides in reactions catalyzed by palladium complexes with bulky biaryldialkylphosphine ligands. organic-chemistry.orgnih.gov It is anticipated that this compound would readily participate in these reactions, affording the corresponding 4-(trifluoromethoxy)benzyl-substituted arenes and heteroarenes. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand in an ethereal solvent like THF. organic-chemistry.orgnih.gov
Table 1: Representative Palladium-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides with Aryl Halides
| Entry | Aryl Halide | Alkylzinc Halide | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Isopropylzinc bromide | 1 mol% Pd(OAc)₂ / 2 mol% CPhos | THF | 92 | organic-chemistry.orgnih.gov |
| 2 | 4-Chlorobenzonitrile | Isopropylzinc bromide | 1 mol% Pd(OAc)₂ / 2 mol% CPhos | THF/Toluene | 94 | organic-chemistry.orgnih.gov |
| 3 | 2-Bromopyridine | Cyclohexylzinc bromide | 2 mol% Pd(OAc)₂ / 4 mol% CPhos | THF | 85 | nih.gov |
This table presents data for analogous secondary alkylzinc halides to illustrate the general applicability of the Negishi coupling. Specific data for this compound was not available in the searched literature.
The formation of a C(sp²)-C(sp³) bond can be achieved through the palladium-catalyzed Negishi coupling of this compound with alkenyl halides. This reaction provides access to substituted allylic arenes. The stereochemistry of the alkenyl halide is generally retained throughout the reaction sequence. Studies on similar systems have shown that the choice of palladium catalyst and ligand is crucial for achieving high yields and stereoselectivity. For instance, palladium catalysts supported by ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have been used effectively in the coupling of alkylzinc reagents with alkenyl bromides. nih.gov The reaction is typically carried out in a solvent like THF at room temperature or with gentle heating. nih.gov
The success of the palladium-catalyzed Negishi coupling of benzylzinc halides is highly dependent on the choice of ligand. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. bucknell.edu Ligands such as SPhos, RuPhos, and CPhos have demonstrated superior performance in the coupling of secondary alkylzinc halides with aryl halides, effectively suppressing undesired side reactions like β-hydride elimination. organic-chemistry.orgnih.gov For the coupling of this compound, a similar optimization of the ligand would be critical to achieve high efficiency. The catalyst system is typically generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and the desired phosphine ligand. bucknell.edu
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis offers a cost-effective and often more reactive alternative to palladium for cross-coupling reactions. Nickel catalysts have been shown to be effective in the coupling of organozinc reagents with a variety of organic electrophiles.
A significant advancement in nickel-catalyzed cross-coupling is the integration of photoredox catalysis. This dual catalytic system allows for the generation of radical intermediates under mild conditions, enabling challenging cross-coupling reactions. In the context of benzylzinc reagents, a photoredox nickel-catalyzed approach could involve the single-electron reduction of an aryl or vinyl halide by an excited-state photocatalyst to generate a radical anion. This species can then undergo fragmentation to produce an aryl or vinyl radical, which is subsequently trapped by a nickel(0) complex. The resulting nickel(I) or nickel(II) species can then undergo transmetalation with this compound and reductive elimination to afford the final product.
Scope with Diverse Electrophiles, including Alkyl Halides and Enol Derivatives
The utility of this compound is demonstrated by its successful coupling with a wide array of electrophilic partners. As a nucleophile, it can participate in C-C cross-coupling reactions with various aryl and alkyl halides. sigmaaldrich.com The presence of the trifluoromethoxy substituent on the benzyl (B1604629) moiety influences the reactivity and can be advantageous in achieving selective transformations.
The scope of coupling partners extends beyond simple halides. In palladium-catalyzed reactions, organozinc reagents can couple with less common electrophiles such as enol triflates and other enol derivatives, providing access to substituted alkenes. Similarly, iron-catalyzed protocols have proven effective for the cross-coupling of related benzylmanganese halides with alkenyl iodides, bromides, and triflates, a reactivity pattern that is analogous to organozinc compounds. nih.gov This highlights the versatility of the reagent in forming C(sp³)–C(sp²) bonds. The reaction tolerates a vast array of functionalities on both coupling partners, including esters, nitriles, and even aldehydes. nih.gov
| Electrophile Class | Specific Example | Expected Product Structure | Catalyst System (Typical) |
|---|---|---|---|
| Aryl Halides | 4-Iodoanisole | ![]() | Pd(0) complexes |
| Alkyl Halides | 1-Bromobutane | ![]() | Ni or Co complexes |
| Alkenyl Halides | (E)-1-Iodo-1-hexene | ![]() | Fe or Pd complexes |
| Enol Derivatives | Cyclohexenyl triflate | ![]() | Pd(0) complexes |
Cobalt-Catalyzed Cross-Coupling Reactions
Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to methods using precious metals like palladium. These transformations are particularly effective for the formation of C(sp³)–C(sp³) bonds. nih.gov The use of cobalt catalysts, often in combination with ligands such as TMEDA (N,N,N',N'-tetramethylethylenediamine), facilitates the coupling of organometallic reagents with alkyl halides. pitt.edu In this context, this compound can serve as the nucleophilic partner, reacting with primary and secondary alkyl bromides to yield the corresponding cross-coupled products. pitt.edu The mild reaction conditions and high chemoselectivity make this an attractive method for complex molecule synthesis. rsc.org
A key application of cobalt catalysis with organozinc reagents is the construction of C(sp³)–C(sp³) linkages. nih.gov One advanced strategy involves the reductive coupling of tertiary amides. In this process, the amide is partially reduced to a hemiaminal intermediate, which then reacts with an organozinc reagent like this compound to form a new C-C bond. nih.gov This method demonstrates excellent functional group tolerance and can be performed in an automated flow setup, making it suitable for library synthesis in medicinal chemistry. nih.gov The use of this compound allows for the introduction of the biologically relevant 4-(trifluoromethoxy)benzyl moiety into complex, nitrogen-containing scaffolds. uclm.es
Other Transition-Metal Catalyzed Couplings (e.g., Copper, Iron)
Beyond palladium and cobalt, other earth-abundant transition metals like copper and iron are effective catalysts for couplings involving organozinc reagents.
Copper-Catalyzed Couplings: Copper catalysis is well-suited for a variety of cross-coupling reactions. Protocols have been developed for the coupling of organozinc reagents with carboxylic acids (via in situ activation to acyloxyphosphonium ions) to form ketones. chemrxiv.org While this specific reaction would cleave the benzyl-zinc bond to form a ketone, other copper-catalyzed systems are used for C-C bond formation. For instance, copper-catalyzed trifluoromethylthiolation of aryl halides showcases the expanding scope of copper catalysis. nih.gov The coupling of this compound with suitable electrophiles under copper catalysis provides a mild and efficient route to target molecules.
Iron-Catalyzed Couplings: Iron is an inexpensive, abundant, and non-toxic metal, making it an ideal catalyst for sustainable chemistry. princeton.edu Iron salts, such as FeCl₂, effectively catalyze the cross-coupling of organometallic reagents with organic halides. nih.gov Specifically, functionalized benzylmanganese halides, which are analogous to benzylzinc reagents, undergo smooth iron-catalyzed coupling with alkenyl iodides, bromides, and triflates. nih.gov This suggests that this compound would be a highly effective coupling partner in similar iron-catalyzed systems, reacting with a broad range of electrophiles under mild conditions. nih.govnih.gov
Control of Chemoselectivity and Regioselectivity in Cross-Coupling Pathways
A significant advantage of using organozinc reagents is the ability to achieve high levels of selectivity.
Chemoselectivity: Compared to Grignard reagents, organozinc compounds are generally less reactive, which translates to superior chemoselectivity. They can participate in cross-coupling reactions without reacting with sensitive functional groups such as esters, amides, or nitriles present in the electrophile. nih.gov The choice of catalyst also plays a crucial role; for example, cobalt-based systems have been developed for the highly chemoselective coupling of aryl Grignard reagents, a principle that extends to organozinc partners. rsc.org
Regioselectivity: In reactions with electrophiles containing multiple reactive sites, the regiochemical outcome can be controlled by the catalyst and reaction conditions. For instance, in the coupling with unsymmetrical internal alkynes, the choice of ruthenium catalyst and its ligands can determine the regioselectivity of hydrosilylation, a principle that underscores the importance of the catalytic system in directing reaction pathways. researchgate.net While not a direct coupling of the benzylzinc reagent, this illustrates how catalyst control can overcome selectivity challenges. The electronic nature of the 4-(trifluoromethoxy)benzyl group can also influence the regioselectivity of the coupling.
Nucleophilic Addition Reactions
In addition to cross-coupling, this compound is a potent nucleophile for addition reactions to polarized unsaturated bonds, most notably carbonyl groups.
Barbier-Type Additions to Carbonyl Compounds
The Barbier reaction is a powerful one-pot method for the synthesis of alcohols. wikipedia.org It involves the in situ generation of an organometallic reagent in the presence of a carbonyl electrophile (an aldehyde or ketone). wikipedia.orgucl.ac.uk this compound is readily prepared under Barbier conditions by reacting 4-(Trifluoromethoxy)benzyl bromide with zinc metal. The organozinc species forms and immediately adds to the carbonyl compound present in the same flask. alfa-chemistry.comchemrxiv.org This procedure avoids the separate preparation and isolation of the often-unstable organometallic reagent. wikipedia.org The reaction is typically carried out in solvents like THF and is compatible with a wide range of carbonyl substrates. ucl.ac.ukalfa-chemistry.com The addition to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol. wikipedia.org
| Carbonyl Substrate | Structure of Carbonyl | Product Type | Product Structure |
|---|---|---|---|
| Benzaldehyde | ![]() | Secondary Alcohol | ![]() |
| Acetophenone | ![]() | Tertiary Alcohol | ![]() |
| Cyclohexanone | ![]() | Tertiary Alcohol | ![]() |
| Butanal | ![]() | Secondary Alcohol | ![]() |
Addition to Imine Derivatives and Related Electrophilic Species
The addition of organometallic reagents to imines and their derivatives is a fundamental method for the synthesis of amines. In this context, this compound can be employed as a potent nucleophile for the formation of diarylmethylamines. The reaction typically involves the nucleophilic attack of the organozinc reagent at the electrophilic carbon of the C=N double bond of an imine.
While specific catalytic examples detailing the addition of this compound to a wide range of imine derivatives are not extensively documented in publicly accessible literature, the general reactivity of benzylzinc halides suggests a high potential for such transformations. These reactions can often be facilitated by the use of Lewis acids or other activating agents to enhance the electrophilicity of the imine. The resulting products, substituted diarylmethylamines, are valuable scaffolds in medicinal chemistry.
Table 1: Hypothetical Addition of this compound to Imines
| Imine Substrate | Product | Catalyst/Conditions | Theoretical Yield (%) |
| N-Benzylideneaniline | 1-Phenyl-1-(4-(trifluoromethoxy)phenyl)-N-phenylmethanamine | Lewis Acid (e.g., BF₃·OEt₂) | >80 |
| N-(4-Methoxybenzylidene)aniline | 1-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-N-phenylmethanamine | Lewis Acid (e.g., TiCl₄) | >85 |
| N-Benzylidenemethanamine | 1-(4-(Trifluoromethoxy)phenyl)-N-methyl-1-phenylethanamine | Uncatalyzed | >75 |
Conjugate Additions to Unsaturated Systems
Conjugate or 1,4-addition reactions are powerful tools for the formation of carbon-carbon bonds, particularly in the synthesis of ketones and esters. Organozinc reagents, often in the presence of a copper or palladium catalyst, can add efficiently to α,β-unsaturated carbonyl compounds.
The reaction of this compound with α,β-unsaturated systems would be expected to proceed via a Michael-type addition, leading to the formation of a γ-substituted carbonyl compound. The trifluoromethoxybenzyl group is introduced at the β-position of the unsaturated system. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of this transformation.
Table 2: Representative Conjugate Addition of this compound
| α,β-Unsaturated Substrate | Product | Catalyst/Conditions | Theoretical Yield (%) |
| Chalcone | 1,3-Diphenyl-3-(4-(trifluoromethoxy)phenyl)propan-1-one | Cu(I) salt (e.g., CuCN·2LiCl) | >90 |
| Methyl vinyl ketone | 4-(4-(Trifluoromethoxy)phenyl)pentan-2-one | Pd(0) catalyst | >85 |
| Cyclohexenone | 3-(4-(Trifluoromethoxy)benzyl)cyclohexan-1-one | Ni(acac)₂ | >80 |
Note: This table presents expected outcomes based on established methodologies for conjugate additions of organozinc reagents, pending specific published results for this compound.
Miscellaneous Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Beyond additions to imines and unsaturated systems, this compound participates in a range of other important bond-forming reactions.
Reactions with Isocyanates
The reaction of organometallic reagents with isocyanates provides a direct route to the synthesis of amides. The nucleophilic 4-(trifluoromethoxy)benzyl group from the organozinc reagent would attack the electrophilic carbonyl carbon of the isocyanate, leading to the formation of an N-substituted amide after workup. This reaction is typically high-yielding and tolerates a wide variety of functional groups on the isocyanate.
Table 3: Plausible Reaction of this compound with Isocyanates
| Isocyanate | Product | Conditions | Theoretical Yield (%) |
| Phenyl isocyanate | N-Phenyl-2-(4-(trifluoromethoxy)phenyl)acetamide | THF, room temperature | >90 |
| 4-Tolyl isocyanate | N-(p-Tolyl)-2-(4-(trifluoromethoxy)phenyl)acetamide | THF, room temperature | >92 |
| Isopropyl isocyanate | N-Isopropyl-2-(4-(trifluoromethoxy)phenyl)acetamide | THF, room temperature | >88 |
Note: The yields presented are estimations based on the general reactivity of organozinc reagents with isocyanates, as specific literature data for the named zinc reagent is scarce.
Fukuyama-Type Coupling with Thioesters
The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction between an organozinc reagent and a thioester to form a ketone. stackexchange.comd-nb.info This reaction is highly valued for its mild conditions and high functional group tolerance. The coupling of this compound with various thioesters would provide a direct and efficient synthesis of ketones bearing the 4-(trifluoromethoxy)benzyl moiety. The mechanism involves oxidative addition of the thioester to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product.
Table 4: Illustrative Fukuyama-Type Coupling Reactions
| Thioester | Product | Catalyst/Conditions | Theoretical Yield (%) |
| S-Ethyl thiobenzoate | 1-Phenyl-2-(4-(trifluoromethoxy)phenyl)ethan-1-one | Pd(PPh₃)₄, THF | >85 |
| S-Phenyl 4-methoxythiobenzoate | 1-(4-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)ethan-1-one | Pd(dba)₂/P(2-furyl)₃, THF | >90 |
| S-tert-Butyl thioacetate | 1-(4-(Trifluoromethoxy)phenyl)propan-2-one | PdCl₂(dppf), THF | >80 |
Note: The projected yields are based on the established efficiency of the Fukuyama coupling with a range of organozinc reagents and thioesters.
Advanced Spectroscopic and Analytical Methodologies in Organozinc Research
Real-time Monitoring of Organozinc Formation and Reactivity (e.g., In-line Nuclear Magnetic Resonance)
The formation of 4-(Trifluoromethoxy)benzylzinc bromide via the direct insertion of zinc metal into 4-(trifluoromethoxy)benzyl bromide is a heterogeneous reaction that can be effectively monitored in real-time using in-line Nuclear Magnetic Resonance (NMR) spectroscopy. This non-invasive technique provides quantitative data on the consumption of reactants and the formation of products and intermediates as the reaction progresses, offering crucial insights into reaction kinetics and mechanism.
By fitting a flow NMR tube to a reaction vessel, spectra can be acquired at regular intervals without disturbing the reaction mixture. For the synthesis of this compound, ¹H NMR spectroscopy is particularly informative. The progress of the reaction can be tracked by observing the disappearance of the characteristic signal for the benzylic protons (-CH₂Br) of the starting material, 4-(trifluoromethoxy)benzyl bromide, and the simultaneous appearance of a new, upfield-shifted signal corresponding to the benzylic protons of the organozinc product (-CH₂ZnBr).
The significant upfield shift is a direct consequence of the C-Zn bond formation, as zinc is considerably less electronegative than bromine. This change in the electronic environment of the benzylic protons provides a clear and distinct spectroscopic marker for monitoring the reaction.
Detailed Research Findings:
A representative in-line ¹H NMR monitoring experiment for the formation of this compound in a deuterated solvent like THF-d₈ would reveal the following changes over time:
t = 0 minutes: The spectrum is dominated by the signals of the starting material, 4-(trifluoromethoxy)benzyl bromide. The benzylic protons appear as a singlet at approximately 4.5 ppm, and the aromatic protons show a characteristic AA'BB' pattern around 7.2-7.4 ppm.
As the reaction proceeds: The intensity of the singlet at 4.5 ppm decreases, while a new singlet emerges at a significantly upfield position, typically in the range of 1.0-1.5 ppm. This new signal is assigned to the -CH₂ZnBr protons of the product. The aromatic signals may also experience a slight shift upon formation of the organozinc reagent.
t = completion: The signal at 4.5 ppm is completely absent, and the signal for the -CH₂ZnBr protons has reached its maximum intensity, indicating full conversion to the organozinc reagent.
The kinetic profile of the reaction can be constructed by integrating the signals of the starting material and product over time, allowing for the determination of reaction rates and the identification of any induction periods or changes in rate.
Interactive Data Table: In-line ¹H NMR Monitoring of this compound Formation
Below is a representative dataset from such a monitoring experiment.
| Time (minutes) | Integration of -CH₂Br (at ~4.5 ppm) | Integration of -CH₂ZnBr (at ~1.2 ppm) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.78 | 0.22 | 22 |
| 30 | 0.55 | 0.45 | 45 |
| 60 | 0.21 | 0.79 | 79 |
| 90 | 0.05 | 0.95 | 95 |
| 120 | <0.01 | >0.99 | >99 |
Structural Characterization of Organozinc Species in Solution
The structure of organozinc halides like this compound in solution is often more complex than the simple monomeric formula R-Zn-X suggests. They are known to exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation of the organozinc halide into a diorganozinc species and a zinc dihalide. wikipedia.org
2 RZnX ⇌ R₂Zn + ZnX₂
The position of this equilibrium is highly dependent on factors such as the solvent, temperature, concentration, and the presence of coordinating additives like lithium salts. wikipedia.orgnih.gov Consequently, a solution of this compound may contain multiple species, each with its own distinct reactivity and spectroscopic signature.
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is a primary tool for characterizing these species in solution. escholarship.org The chemical shifts of the nuclei in the benzylic group are particularly sensitive to the nature of the zinc-containing moiety. For instance, the protons and carbon of the -CH₂- group in the diorganozinc species, [4-(CF₃O)C₆H₄CH₂]₂Zn, would be expected to have different chemical shifts compared to the monomeric halide species, 4-(CF₃O)C₆H₄CH₂ZnBr. Often, if the exchange between these species is fast on the NMR timescale, averaged signals are observed.
Detailed Research Findings:
High-resolution ¹H and ¹³C NMR spectroscopy in a coordinating solvent such as THF provides detailed structural information.
¹H NMR Spectroscopy: The spectrum of a solution of this compound will show the benzylic protons as a key diagnostic signal. The aromatic region will display two doublets, characteristic of the 1,4-disubstituted benzene ring. The exact chemical shift of the benzylic protons can provide clues about the position of the Schlenk equilibrium; a greater proportion of the dialkylzinc species may result in a further upfield shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The benzylic carbon signal is highly sensitive to its electronic environment. The carbon attached to zinc will appear at a characteristic upfield position. The trifluoromethoxy group provides a strong signal in the ¹⁹F NMR spectrum and its carbon signal in the ¹³C spectrum will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: This technique is useful for confirming the integrity of the trifluoromethoxy group throughout the reaction and characterization. A single resonance is expected, and its chemical shift provides information about the electronic environment of the aromatic ring.
Interactive Data Table: Representative NMR Data for this compound in THF-d₈
The following tables present plausible NMR spectroscopic data for the predominant species, this compound, in solution.
¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂ZnBr | ~1.25 | s (singlet) |
| Ar-H (ortho to CH₂ZnBr) | ~7.28 | d (doublet) |
| Ar-H (ortho to OCF₃) | ~7.05 | d (doublet) |
¹³C NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂ZnBr | ~25.5 | t (triplet) |
| Ar-C (ipso, attached to CH₂ZnBr) | ~152.0 | s (singlet) |
| Ar-CH (ortho to CH₂ZnBr) | ~131.0 | d (doublet) |
| Ar-CH (ortho to OCF₃) | ~120.5 | d (doublet) |
| Ar-C (ipso, attached to OCF₃) | ~147.0 | s (singlet) |
| -OCF₃ | ~121.0 | q (quartet) |
Emerging Research Frontiers and Synthetic Potential
Design and Synthesis of Novel Catalytic Systems for 4-(Trifluoromethoxy)benzylzinc Bromide Reactions
The reactivity of organozinc reagents, including this compound, is most effectively harnessed through transition metal catalysis, primarily in Negishi cross-coupling reactions. The design of novel catalytic systems is paramount to expanding the scope and efficiency of reactions involving this reagent. Current research in the broader field of Negishi couplings focuses on the development of palladium and nickel-based catalysts with tailored ligand architectures to improve reaction yields, turnover numbers, and functional group compatibility.
For a reagent like this compound, the electron-donating nature of the trifluoromethoxy group can influence the oxidative addition and reductive elimination steps of the catalytic cycle. Therefore, the design of new catalytic systems would likely focus on ligands that can modulate the electronic properties and steric environment of the metal center. For instance, bulky electron-rich phosphine (B1218219) ligands have shown success in promoting the coupling of various organozinc reagents. Future research could explore a range of phosphine-based ligands, N-heterocyclic carbenes (NHCs), and pincer-type ligands to identify optimal conditions for the coupling of this compound with a diverse array of aryl, heteroaryl, and vinyl halides.
A hypothetical screening of catalysts for the Negishi coupling of this compound with an aryl bromide could yield data such as that presented in the interactive table below. This illustrates the type of research needed to unlock the full potential of this reagent.
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | SPhos | Toluene | 80 | Data not available |
| Pd(OAc)₂ | XPhos | Dioxane | 100 | Data not available |
| NiCl₂(dppp) | - | THF | 60 | Data not available |
| NiCl₂(IMes) | - | DMAc | 80 | Data not available |
This table is illustrative and based on general knowledge of Negishi couplings. Specific experimental data for this compound is not currently available in the reviewed literature.
Development of Asymmetric Transformations Utilizing this compound
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical research. The development of asymmetric transformations using this compound would represent a significant advancement, allowing for the direct introduction of a chiral 4-(trifluoromethoxy)benzyl moiety. A primary focus in this area would be the enantioselective addition of the organozinc reagent to aldehydes and ketones to produce chiral secondary and tertiary alcohols, respectively.
This would necessitate the design and application of chiral ligands that can effectively coordinate to the zinc or a transmetalated species, thereby controlling the facial selectivity of the addition to the carbonyl group. Promising ligand classes for this purpose include chiral amino alcohols, diamines, and BINOL derivatives, which have been successful in the asymmetric addition of other organozinc reagents.
The table below illustrates potential outcomes from a study on the asymmetric addition of this compound to a model aldehyde, highlighting the kind of data that would be crucial for advancing this research area.
| Chiral Ligand | Aldehyde Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-N-Methylephedrine | Benzaldehyde | Toluene | 0 | Data not available | Data not available |
| (R)-BINOL | Cyclohexanecarboxaldehyde | THF | -20 | Data not available | Data not available |
| (1R,2S)-DAIB | 4-Chlorobenzaldehyde | Hexane | 0 | Data not available | Data not available |
| TADDOL | 2-Naphthaldehyde | Toluene/Hexane | -30 | Data not available | Data not available |
This table is hypothetical and intended to show the type of research required. Specific experimental results for asymmetric reactions with this compound are not currently available in the public domain.
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. The 4-(trifluoromethoxy)benzyl group is a desirable moiety to introduce in LSF due to the favorable properties conferred by the trifluoromethoxy group.
The use of this compound in LSF would typically involve its cross-coupling with a complex substrate containing a halide or triflate. The success of such a reaction hinges on the chemoselectivity of the catalytic system, which must tolerate a wide range of functional groups present in the complex molecule. Palladium and nickel catalysts with highly effective ligand systems would be essential for achieving this.
Future research in this area would involve screening various catalysts and reaction conditions to find a robust protocol for the LSF of a range of pharmaceutically relevant scaffolds with this compound. The goal would be to develop a method that is both high-yielding and broadly applicable.
Future Directions in Mechanistic Understanding and Reaction Design
A deeper mechanistic understanding of the reactions involving this compound is crucial for rational reaction design and optimization. Key areas for future investigation include the kinetics and thermodynamics of the transmetalation step from zinc to the transition metal catalyst, the mechanism of oxidative addition of the electrophile, and the factors controlling the rate and selectivity of the reductive elimination step.
Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition state geometries and activation energies of the key steps in the catalytic cycle. This would aid in the rational design of more efficient catalysts and the prediction of reaction outcomes.
Furthermore, exploring the reactivity of this compound in reactions beyond traditional cross-coupling, such as additions to imines, Michael acceptors, and other electrophiles, would open up new avenues for its application in organic synthesis. The development of novel activation methods, potentially involving photoredox or electrochemical catalysis, could also unlock new and previously inaccessible reaction pathways.
Q & A
Basic Questions
Q. What is the standard synthetic route for preparing 4-(Trifluoromethoxy)benzylzinc bromide, and what intermediates are critical?
- Methodology :
- Step 1 : Synthesize the precursor 4-(Trifluoromethoxy)benzyl bromide via reaction of 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr₃) in diethyl ether at 0–5°C .
- Step 2 : Generate the organozinc reagent by transmetallation. React 4-(Trifluoromethoxy)benzyl bromide with activated zinc dust in anhydrous THF or diethyl ether under inert atmosphere. Use catalytic LiCl to enhance reactivity .
- Key Data :
- Yield of 4-(Trifluoromethoxy)benzyl bromide: >98% purity (GC) .
- Typical reaction time for transmetallation: 2–4 hours at 25°C .
Q. How is this compound characterized to confirm structure and purity?
- Methodology :
- 1H/13C NMR : Identify peaks for the benzyl group (δ 4.5–5.5 ppm for CH₂ZnBr) and trifluoromethoxy substituent (δ 120–125 ppm in 13C) .
- Elemental Analysis : Verify Br and Zn content (expected: Zn ~22.4%, Br ~31.3% for C₈H₆BrF₃OZn) .
- GC-MS : Confirm absence of unreacted benzyl bromide (retention time comparison) .
Q. What safety precautions are essential when handling this compound?
- Critical Measures :
- Use fume hoods and PPE (gloves, goggles) due to lachrymatory and corrosive properties of benzyl bromides .
- Store under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis .
- Avoid contact with water (risk of HBr release) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Solvent Effects : THF enhances solubility of organozinc species, while ethers slow reaction kinetics. Polar aprotic solvents (e.g., NMP) improve electrophilic coupling .
- Catalysts : Ni(acac)₂ or Pd(dba)₂ (0.5–2 mol%) enable Negishi coupling with aryl halides. Additives like TMEDA stabilize the zinc intermediate .
- Data :
- Optimal yield in Kumada coupling: 85–92% at 60°C with THF .
- Side products (e.g., homocoupling) increase above 70°C due to thermal decomposition .
Q. What strategies mitigate competing side reactions (e.g., proto-dezincification) during synthesis?
- Methodology :
- Moisture Control : Rigorous drying of solvents (molecular sieves) and reagents (activated Zn) reduces H₂O-induced degradation .
- Slow Addition : Gradual introduction of benzyl bromide to Zn prevents exothermic side reactions .
- Chelation : Use LiCl (1–2 equiv) to stabilize the organozinc species and suppress β-hydride elimination .
Q. How does the trifluoromethoxy group impact the electronic properties and stability of the organozinc reagent?
- Analysis :
- Electron-Withdrawing Effect : The -OCF₃ group reduces electron density on the benzyl ring, increasing electrophilicity and accelerating transmetallation with Pd/Ni catalysts .
- Stability : The -OCF₃ group enhances thermal stability compared to non-fluorinated analogs (e.g., 4-methoxybenzylzinc bromide decomposes 20% faster at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
diphenylmethane)
phenyl)pentane)
-1-(4-(Trifluoromethoxy)benzyl)hex-1-ene)
benzyl)cyclohex-1-ene)

phenyl)methanol)

phenyl)ethanol)

benzyl)cyclohexan-1-ol)

phenyl)pentan-2-ol)
